

Ethyl difluoroacetate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl difluoroacetate*

Cat. No.: *B1583515*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl Difluoroacetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl difluoroacetate (CAS No. 454-31-9) is a fluorinated organic compound of significant interest in modern chemistry. As a versatile building block, its ability to introduce the difluoromethyl group (CF_2H) into molecular architectures makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers.^{[1][2]} The presence of fluorine atoms imparts unique properties to parent molecules, often enhancing metabolic stability, binding affinity, and bioavailability.^[2] This guide provides a comprehensive overview of the core physical and chemical properties of **ethyl difluoroacetate**, offering field-proven insights and methodologies essential for its effective handling, characterization, and application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation.

Ethyl difluoroacetate is a clear, colorless liquid, often noted to have a fruity odor.^{[1][2]} Its fundamental identifiers are crucial for database searches, regulatory compliance, and unambiguous communication in scientific literature.

Table 1: Chemical Identifiers for **Ethyl Difluoroacetate**

Identifier	Value	Source(s)
CAS Number	454-31-9	[3] [4] [5]
Molecular Formula	C ₄ H ₆ F ₂ O ₂	[3] [4] [6]
Molecular Weight	124.09 g/mol	[3] [4] [5] [7]
IUPAC Name	ethyl 2,2-difluoroacetate	[3] [7]
Synonyms	Difluoroacetic acid ethyl ester, EDFA	[1] [3] [6]
SMILES	CCOC(=O)C(F)F	[3] [7]
InChI	1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3	[4] [7]

| InChIKey | GZKHDVAKKLTJPO-UHFFFAOYSA-N |[\[4\]](#)[\[6\]](#)[\[8\]](#) |

Caption: 2D Structure of **Ethyl Difluoroacetate**

Core Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification strategies. **Ethyl difluoroacetate** is a volatile and flammable liquid, necessitating specific storage and handling protocols. The data presented below are synthesized from multiple reputable chemical suppliers and databases.

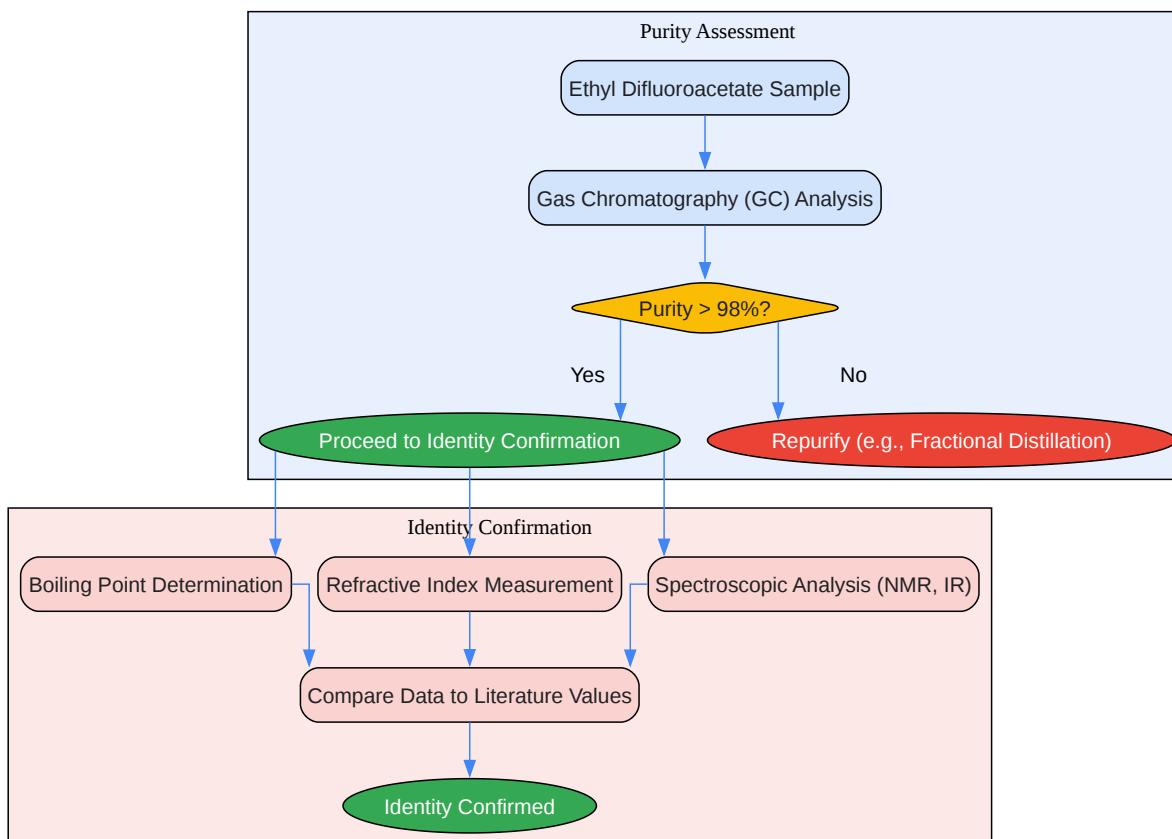
Table 2: Summary of Physical Properties

Property	Value	Notes and Conditions	Source(s)
Appearance	Clear, colorless liquid		[1][2][9]
Boiling Point	97 - 99.2 °C	At 760 mmHg. Some sources cite 98°C or 99°C.	[4][6][10][11]
Density	1.18 g/mL	At 25 °C. Some sources report up to 1.242 g/mL.	[4][6][10]
Refractive Index (n ²⁰ /D)	1.347 - 1.3485	Measured at 20°C using the sodium D-line.	[3][6][11]
Flash Point	24 - 25 °C	Closed cup. Indicates high flammability.	[6][10][11][12]
Vapor Pressure	30.03 - 200.2 hPa	Range corresponds to 20.03 - 56.98 °C.	[6][9][13]
Water Solubility	Slightly soluble	The polar ester group allows for some solubility, but the hydrocarbon tail limits it.	[1][3][6][9]
Solubility (Organic)	Soluble in DMSO, Methanol (Sparingly); Miscible with ethanol and ether.	Soluble in most common organic solvents.	[6][9][14]

| LogP | 0.41 - 0.87 | Indicates moderate lipophilicity. | [6][8][11] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of **ethyl difluoroacetate**. Key spectral data are available from various public and commercial databases.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is characteristic. It will show a triplet corresponding to the methyl (CH_3) protons, a quartet for the methylene (CH_2) protons of the ethyl group, and a triplet for the single proton on the difluoro-substituted carbon (CHF_2), with coupling to the two fluorine atoms.
 - ^{13}C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the difluoromethyl carbon (with a large C-F coupling constant), and the two carbons of the ethyl group.
 - ^{19}F NMR: The fluorine NMR is a simple and powerful tool for confirming the presence of the CF_2 group, showing a doublet due to coupling with the adjacent proton.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically found around $1750\text{-}1770\text{ cm}^{-1}$. Strong C-F stretching bands will also be prominent in the $1100\text{-}1300\text{ cm}^{-1}$ region.[11]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) data is available from the NIST Chemistry WebBook.[15] The mass spectrum can be used to confirm the molecular weight ($\text{m/z} = 124.09$) and analyze fragmentation patterns for structural elucidation.[15]

Experimental Methodologies for Property Verification

To ensure the quality and purity of **ethyl difluoroacetate** for sensitive applications, such as in drug development, in-house verification of its physical properties is a critical step. The following protocols describe standard, self-validating systems for this purpose.

Workflow for Purity and Identity Confirmation

The causality behind this workflow is to first establish purity using a separation technique (GC) and then confirm the identity of the pure compound using spectroscopic methods and fundamental physical constants.

[Click to download full resolution via product page](#)

Caption: Workflow for Purity and Identity Verification of **Ethyl Difluoroacetate**.

Protocol: Boiling Point Determination via Simple Distillation

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Distillation separates components of a liquid mixture based on differences in boiling points and is a reliable method for determining the boiling point of the main component.

Methodology:

- **Apparatus Setup:** Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
- **Sample Preparation:** Place a 10-20 mL sample of **ethyl difluoroacetate** and a few boiling chips into the round-bottom flask.
- **Heating:** Gently heat the flask using a heating mantle.
- **Observation:** Observe the temperature as the liquid begins to boil and vapor rises into the distillation head. The boiling point is the stable temperature recorded on the thermometer when the vapor is condensing and the first drops of distillate are collected in the receiving flask.
- **Pressure Correction:** Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may need to be corrected using a nomograph.
- **Validation:** A narrow boiling range (e.g., within 1-2 °C) is indicative of a pure substance.

Protocol: Purity Assessment by Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase (in the column) and a mobile phase (an inert gas). The time a compound takes to travel through the column (retention time) is characteristic of that compound, and the area under its peak is proportional to its concentration.

Methodology:

- Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., a nonpolar or mid-polar column like DB-5 or DB-17) and a Flame Ionization Detector (FID). Set appropriate temperatures for the injector, oven (a temperature ramp program is often effective), and detector.
- Sample Preparation: Prepare a dilute solution of **ethyl difluoroacetate** (e.g., ~1 μ L in 1 mL of a volatile solvent like ethyl acetate or dichloromethane).
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
- Data Acquisition: Run the analysis and record the chromatogram.
- Analysis: Identify the main peak corresponding to **ethyl difluoroacetate**. Purity is calculated by taking the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
- Validation: For a high-purity sample, the chromatogram should show one major peak with minimal impurities.

Safety, Handling, and Storage

From a trustworthiness perspective, a protocol is only valid if it can be performed safely. **Ethyl difluoroacetate** is a hazardous chemical requiring strict safety measures.

- GHS Hazards: It is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[6][10][13][16]
- Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[10][16] All work should be conducted in a well-ventilated fume hood.

- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[6][10] Use non-sparking tools and take precautionary measures against static discharge.[10]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6][9][14] Recommended storage temperature is often 2-8°C.[6][9] Some suppliers recommend storing under an inert gas as the compound can be moisture-sensitive.

Conclusion

Ethyl difluoroacetate is a key reagent with well-defined physical properties that are critical to its application in advanced synthesis. Its volatility, flammability, and characteristic spectral signature are defining features for any researcher. The methodologies outlined in this guide provide a robust framework for verifying the purity and identity of this compound, ensuring reproducible and reliable results in a research and development setting. Adherence to strict safety protocols is paramount for the handling and storage of this valuable but hazardous chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl difluoroacetate, 98% | Fisher Scientific [fishersci.ca]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Ethyl difluoroacetate 97 454-31-9 [sigmaaldrich.com]
- 6. Ethyl difluoroacetate | 454-31-9 [amp.chemicalbook.com]
- 7. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyldifluoracetat | CAS#:454-31-9 | Chemsoc [chemsoc.com]
- 9. Ethyl difluoroacetate CAS#: 454-31-9 [m.chemicalbook.com]

- 10. Ethyl Difluoroacetate | 454-31-9 | TCI AMERICA [tcichemicals.com]
- 11. Page loading... [guidechem.com]
- 12. 二氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Ethyl Difluoroacetate manufacturers and suppliers in india [chemicalbook.com]
- 14. zhishangchemical.com [zhishangchemical.com]
- 15. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]
- 16. gfl.co.in [gfl.co.in]
- To cite this document: BenchChem. [Ethyl difluoroacetate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583515#ethyl-difluoroacetate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com